molecular formula C21H26N2O3S B2431624 N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3,4-dimethyl-1-benzenesulfonamide CAS No. 941955-49-3

N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3,4-dimethyl-1-benzenesulfonamide

Cat. No. B2431624
CAS RN: 941955-49-3
M. Wt: 386.51
InChI Key: JOJDZLIHSVNOHN-UHFFFAOYSA-N
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Description

N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3,4-dimethyl-1-benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3,4-dimethyl-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3,4-dimethyl-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Several studies have reported the synthesis of novel quinolines, including derivatives similar to N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3,4-dimethyl-1-benzenesulfonamide, showcasing potential anticancer activity. These compounds have been evaluated for their in vitro anticancer activity, with some showing interesting cytotoxic activity compared to reference drugs like doxorubicin. For example, specific derivatives demonstrated significant anticancer properties against various human tumor cell lines, indicating their potential utility in cancer treatment strategies (Ghorab et al., 2008), (Żołnowska et al., 2018).

Antimicrobial Properties

Research into the antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which share a core structure with the compound , has demonstrated significant activity against Gram-positive bacteria. These findings underscore the potential of these compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Mechanism of Action

Target of Action

Sulfonamide drugs are known to inhibit and replace paba in the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

The compound’s mode of action is likely similar to other sulfonamides, which inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics. The compound’s boiling point and density may also influence its pharmacokinetic properties.

Result of Action

The inhibition of dihydropteroate synthetase by the compound leads to a decrease in the production of dihydrofolate and tetrahydrofolate . This results in the inhibition of bacterial DNA growth and cell division , leading to the bacteriostatic effect of the compound.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body Additionally, the compound’s stability in different environmental conditions can influence its efficacy and shelf-life.

properties

IUPAC Name

3,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)13-23-20-9-7-18(12-17(20)6-10-21(23)24)22-27(25,26)19-8-5-15(3)16(4)11-19/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJDZLIHSVNOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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